Methylumbelliferone
Description
Significance of Coumarin (B35378) Compounds in Medicinal Chemistry and Natural Product Research
Coumarins, a significant class of naturally occurring compounds, are characterized by a benzopyrone skeletal structure. nih.gov First isolated from Tonka beans, these compounds are widely distributed in the plant kingdom, as well as in fungi and bacteria. nih.govbenthamdirect.com In the realm of medicinal chemistry and natural product research, coumarins hold a place of prominence due to their diverse and potent pharmacological activities. researchgate.neteurekaselect.com Their ability to engage in non-covalent interactions with a multitude of enzymes and receptors within living organisms underpins their broad spectrum of biological effects. researchgate.neteurekaselect.com
The therapeutic potential of coumarins is extensive, with research demonstrating a wide array of properties including anticoagulant, anti-inflammatory, antioxidant, anticancer, antiviral, antibacterial, and antifungal activities. nih.govbenthamdirect.comeurekaselect.com This versatility has established coumarins as crucial lead compounds in the process of drug discovery and development. nih.gov The structural diversity of coumarins, arising from various substitutions on their basic framework, allows for a wide range of biological activities, making the study of their structure-activity relationships a key area of research. nih.gov
Overview of 7-Methoxycoumarin's Prominence in Bioactive Compound Studies
Among the vast family of coumarin derivatives, 7-Methoxycoumarin, also known as herniarin, has emerged as a compound of considerable interest in bioactive studies. It is a natural product found in various plants and has been the subject of numerous investigations to elucidate its pharmacological profile. caymanchem.com Research has highlighted its diverse biological activities, positioning it as a significant molecule in the search for new therapeutic agents.
Studies have demonstrated the anti-inflammatory, antimicrobial, and anti-nociceptive properties of 7-Methoxycoumarin. caymanchem.comphcog.com Its potential to modulate inflammatory pathways and inhibit the growth of pathogenic microorganisms has been a key focus of research. For instance, it has been shown to reduce the release of inflammatory mediators like prostaglandin (B15479496) E2 and leukotriene C4. caymanchem.com Furthermore, its efficacy against a range of bacteria has been documented, indicating its potential as an antibacterial agent. nih.govfrontiersin.org The compound's ability to alleviate pain has also been observed in preclinical models. phcog.com The ongoing research into 7-Methoxycoumarin underscores its importance as a bioactive compound with the potential for development into future therapeutic applications.
Detailed Research Findings on 7-Methoxycoumarin
Antibacterial Activity of 7-Methoxycoumarin
Recent research has highlighted the potent antibacterial properties of 7-Methoxycoumarin against various plant and human pathogens. A notable study investigated its efficacy against Ralstonia solanacearum, a devastating plant bacterial pathogen. nih.govfrontiersin.org The findings demonstrated that 7-Methoxycoumarin significantly inhibits the growth of this bacterium. nih.gov
The study determined the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) to quantify its antibacterial potency. nih.govfrontiersin.org
| Parameter | Value (mg/L) |
| Minimum Inhibitory Concentration (MIC) | 75 |
| Minimum Bactericidal Concentration (MBC) | 175 |
Data showing the MIC and MBC of 7-Methoxycoumarin against R. solanacearum. nih.govfrontiersin.org
Mechanistic studies revealed that 7-Methoxycoumarin disrupts the bacterial cell membrane, leading to lysis. nih.govfrontiersin.org It was also found to significantly suppress biofilm formation, a key virulence factor for many bacteria. nih.gov Furthermore, the expression of several virulence-associated genes was markedly inhibited by the compound. nih.govfrontiersin.org In practical applications, treatment with 7-Methoxycoumarin effectively controlled tobacco bacterial wilt in pot experiments, demonstrating its potential as a novel antibacterial agent in agriculture. nih.gov Other studies have also reported its activity against human pathogenic bacteria. caymanchem.com
| Bacterial Strain | MIC (mg/mL) |
| Staphylococcus aureus | 0.5 |
| Staphylococcus epidermidis | 0.75 |
| Bacillus subtilis | 0.75 |
| Sarcina lutea | 0.75 |
| Vibrio cholerae | 0.5 |
Data showing the MIC of 7-Methoxycoumarin against various human pathogenic bacteria. caymanchem.com
Anti-inflammatory and Anti-nociceptive Effects
7-Methoxycoumarin has demonstrated significant anti-inflammatory and anti-nociceptive activities in various preclinical studies. Research has shown that it can reduce the release of key inflammatory mediators. Specifically, it inhibits the production of prostaglandin E2 (PGE2) and leukotriene C4 (LTC4) in mouse peritoneal macrophages. caymanchem.com
Its anti-nociceptive effects, or pain-relieving properties, have also been documented. In a study using a formalin-induced pain model in mice, 7-Methoxycoumarin was shown to reduce paw licking and biting responses, which are indicators of pain. caymanchem.comphcog.com Another study utilizing the acetic acid-induced writhing test in mice, a model for visceral pain, found that pretreatment with 7-Methoxycoumarin significantly reduced the number of abdominal constrictions. phcog.com
| Dose of 7-Methoxycoumarin (mg/kg) | Inhibition of Writhing Response (%) |
| 3.5 | 60.92 |
| 7.0 | 69.17 |
Inhibition of acetic acid-induced writhing in mice by 7-Methoxycoumarin. phcog.com
More recent investigations have explored its potential in managing neuropathic pain. A 2024 study reported that 7-Methoxycoumarin dose-dependently reduced vincristine-induced cold allodynia and thermal hyperalgesia in mice. nih.gov The underlying mechanisms appear to involve the inhibition of the phospholipase enzyme and the downregulation of calcium channel gene expression in microglial cells. nih.gov
Antioxidant and Hepatoprotective Potential
The antioxidant capacity of coumarin derivatives is a well-established area of research, contributing to their various health benefits. sysrevpharm.org Studies on 7-Methoxycoumarin have explored its potential to mitigate oxidative stress and protect the liver.
In a study investigating its effects on carbon tetrachloride (CCl4)-induced hepatotoxicity in rats, 7-Methoxycoumarin demonstrated significant hepatoprotective activity. researchgate.net Pretreatment with the compound led to a dose-dependent decrease in elevated serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), as well as bilirubin. researchgate.net Furthermore, it restored the levels of total protein and albumin. researchgate.net
The hepatoprotective effect is attributed to its potent antioxidant properties. The study showed that 7-Methoxycoumarin significantly increased the levels of antioxidant enzymes, superoxide (B77818) dismutase (SOD) and catalase (CAT), in liver homogenates. researchgate.net It also decreased the levels of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation. researchgate.net These biochemical findings were supported by histopathological examinations of the liver tissue, which showed amelioration of CCl4-induced damage. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methoxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-12-8-4-2-7-3-5-10(11)13-9(7)6-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIIALPBMIOVAHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=CC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060196 | |
| Record name | 2H-1-Benzopyran-2-one, 7-methoxy- | |
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Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
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Boiling Point |
334.00 to 335.00 °C. @ 760.00 mm Hg | |
| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
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Solubility |
0.133 mg/mL | |
| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
531-59-9 | |
| Record name | Methylumbelliferone | |
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| Record name | Herniarin | |
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| Record name | 7-Methoxycoumarin | |
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| Record name | 2H-1-Benzopyran-2-one, 7-methoxy- | |
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| Record name | 7-methoxycoumarin | |
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| Record name | 7-METHOXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
117 - 118 °C | |
| Record name | Herniarin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029758 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Research on Natural Occurrence and Isolation Methodologies
Isolation from Botanical Sources
The following subsections detail the isolation of 7-Methoxycoumarin from specific plant species, outlining the extraction and purification methods reported in scientific literature.
Artemisia dracunculus (Tarragon):
7-Methoxycoumarin has been successfully isolated from the leaves of Artemisia dracunculus. One reported method involved an initial extraction of tarragon leaf powder with a 50:50 (v/v) mixture of ethanol (B145695) and water nih.gov. The resulting extract was concentrated, leading to the formation of crystals. These crystals were then subjected to successive column chromatography on silica (B1680970) gel. The elution process began with petroleum ether, followed by a gradual introduction of diethyl ether, and then chloroform, to separate and purify the 7-Methoxycoumarin nih.gov.
Thymus vulgaris :
A review of the scientific literature indicates a primary focus on the essential oil composition of Thymus vulgaris, with major components typically identified as thymol (B1683141) and carvacrol (B1668589) mdpi.comidosi.org. Current research does not prominently feature the isolation of 7-Methoxycoumarin from this plant species.
The leaves of Eupatorium triplinerve Vahl have been a source for the isolation of 7-Methoxycoumarin. A common approach involves bio-guided fractionation. In one study, the shade-dried leaves were extracted with ethyl alcohol. This crude extract was then condensed and subjected to fractionation using n-hexane, ethyl acetate (B1210297), and n-butanol nih.gov. The ethyl acetate fraction, which showed promising activity, was further purified by column chromatography to yield crystalline 7-Methoxycoumarin nih.gov. Another study also utilized activity-guided fractionation of a methanol (B129727) extract of the leaves to isolate the compound mdpi.com.
Table 1: Isolation of 7-Methoxycoumarin from Eupatorium triplinerve Vahl
| Plant Part | Extraction Solvent | Fractionation Solvent | Purification Method |
| Leaves | Ethyl Alcohol | n-Hexane, Ethyl Acetate, n-Butanol | Column Chromatography |
| Leaves | Methanol | Not specified | Activity-guided fractionation |
7-Methoxycoumarin has been identified as a major bioactive constituent in the stem bark of Ficus umbellata nih.govnih.govgarj.orgnih.govmdpi.comcolab.wsresearchgate.net. Its isolation was achieved through a bio-guided fractionation of a methanol extract of the stem bark nih.govnih.gov. While it is confirmed as a principal component, specific details of the chromatographic techniques employed for its final purification are not extensively detailed in the referenced literature.
The bark of the marine plant Rhizophora mucronata has been identified as a natural source of 7-Methoxycoumarin garj.org. A study focusing on the antidiabetic properties of the compound successfully isolated it from the bark of this mangrove species. The characterization of the isolated compound was confirmed using spectroscopic methods garj.org. However, the specific details of the extraction and chromatographic purification methodology were not provided in the available literature.
Santolina oblongifolia :
Research on the flower-tops of Santolina oblongifolia has led to the isolation of four coumarins, including 7-Methoxycoumarin (also referred to as herniarin). The isolation process involved the use of an ethyl acetate (EtOAc) extract of the flower-tops.
Tagetes lucida :
7-Methoxycoumarin is a known constituent of Tagetes lucida. It has been isolated from various extracts of the plant's aerial parts and leaves. One method involved the purification of the compound from a leaf hexanic extract nih.gov. Another study reported its isolation from both dichloromethane (B109758) (CH2Cl2) and methanol (MeOH) extracts of the aerial parts of the plant researchgate.net. Analysis of various organic leaf extracts using Gas Chromatography-Mass Spectrometry (GC-MS) has confirmed herniarin as a primary constituent .
Table 2: Isolation of 7-Methoxycoumarin from Santolina oblongifolia and Tagetes lucida
| Botanical Source | Plant Part | Extraction Solvent(s) |
| Santolina oblongifolia | Flower-tops | Ethyl Acetate |
| Tagetes lucida | Leaves | Hexane (B92381) |
| Tagetes lucida | Aerial Parts | Dichloromethane, Methanol |
The peel of Citrus aurantifolia has been found to contain derivatives of 7-Methoxycoumarin. One such derivative, 5-geranyloxy-7-methoxycoumarin, was isolated from lime peel. The isolation procedure involved successive maceration of the peel powder, first with n-hexane and then with ethyl acetate. The resulting ethyl acetate fraction was then subjected to multiple steps of column chromatography to isolate the coumarin (B35378) derivative.
Derivatives from Coriander, Artichoke, Tibetan Hulless Barley, and Eggplant
Research into the phytochemical composition of various plants reveals a diverse array of coumarin derivatives. However, the presence of 7-Methoxycoumarin and its specific derivatives varies significantly across different species.
Coriander (Coriandrum sativum L.) Phytochemical analyses of Coriandrum sativum have identified several isocoumarins, including coriandrone A, coriandrone B, coriandrin, and dihydrocoriandrin (B1650274) from its aerial parts. researchgate.net While these compounds belong to the broader class of coumarins, specific 7-Methoxycoumarin derivatives are not prominently reported as major constituents in the available literature. researchgate.netnih.gov The plant is more commonly recognized for constituents like essential oils, flavonoids, and phenolic compounds. researchgate.net
Artichoke (Cynara scolymus L.) Artichoke leaf extracts are well-documented for their high content of phenolic compounds, particularly caffeoylquinic acid derivatives (such as cynarin) and flavonoids like luteolin (B72000) and apigenin. researchgate.netnih.govnih.gov Extensive chromatographic and spectrometric studies on artichoke extracts focus on these primary compounds. nih.gov The current body of research does not indicate the presence of 7-Methoxycoumarin or its direct derivatives as naturally occurring compounds in artichoke. researchgate.netnih.govnih.gov
Tibetan Hulless Barley (Hordeum vulgare L. var. nudum) Studies on Tibetan hulless barley primarily focus on its nutritional and processing qualities, including its composition of starches, proteins (glutelin and prolamin), beta-glucans, and various minerals. cabidigitallibrary.org Proteomic analyses have been conducted to understand its stress tolerance mechanisms. nih.gov A review of the literature on its chemical composition does not show evidence of coumarin derivatives, including 7-Methoxycoumarin, being isolated from this grain.
Eggplant (Solanum melongena L.) Phytochemical screening of agricultural residues from eggplant has confirmed the presence of coumarins as a class of compounds. nih.gov However, the research specifies the presence of broader categories like alkaloids, phenolic compounds, and flavonoids, without detailing the isolation of specific coumarin structures such as 7-Methoxycoumarin or its derivatives. nih.gov
Table 1: Occurrence of Coumarin Derivatives in Specified Plants
| Plant Name | Scientific Name | 7-Methoxycoumarin Derivatives Found | Other Coumarins/Related Compounds Found |
|---|---|---|---|
| Coriander | Coriandrum sativum L. | Not Reported | Coriandrone A & B, Coriandrin, Dihydrocoriandrin researchgate.net |
| Artichoke | Cynara scolymus L. | Not Reported | Caffeoylquinic acids, Flavonoids researchgate.netnih.gov |
| Tibetan Hulless Barley | Hordeum vulgare L. var. nudum | Not Reported | Not Reported |
| Eggplant | Solanum melongena L. | Not Reported | General coumarins (unspecified) nih.gov |
Methodological Approaches for Isolation and Purification in Research Contexts
The isolation and purification of 7-Methoxycoumarin (also known as herniarin) and other coumarins from natural extracts or synthetic reaction mixtures rely heavily on chromatographic techniques. The choice of method depends on the complexity of the mixture and the desired purity of the final compound.
Column Chromatography
Column chromatography is a fundamental and widely used technique for the purification of coumarins from crude plant extracts or reaction products. nih.govdergipark.org.tr The principle of this method is the separation of components based on their differential adsorption to a stationary phase as a mobile phase flows through it.
Stationary Phase: Silica gel is the most commonly used adsorbent for the separation of moderately polar compounds like coumarins. nih.govdergipark.org.tr Its polar surface retains polar molecules more strongly.
Mobile Phase (Eluent): A solvent system of varying polarity is used to elute the compounds from the column. For coumarin isolation, a non-polar solvent like hexane is often mixed with a more polar solvent such as ethyl acetate. nih.govdergipark.org.tr The separation is achieved by gradually increasing the polarity of the mobile phase, which allows compounds to elute in order of increasing polarity. For instance, a synthetic derivative of 7-hydroxycoumarin was purified using a mobile phase of 60% ethyl acetate in hexane. nih.gov
Process: The crude extract is loaded onto the top of the silica gel column. The solvent mixture is then passed through the column, and fractions are collected sequentially. These fractions are typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the desired compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Reversed-Phase HPLC is a high-resolution analytical and preparative technique used for the final purification and quantification of coumarins. nih.govresearchgate.net It is particularly effective for separating molecules based on their hydrophobicity. chemass.sichemcoplus.co.jp
Principle: In contrast to normal-phase chromatography, RP-HPLC utilizes a non-polar stationary phase and a polar mobile phase. nih.govresearchgate.net Molecules are separated based on their hydrophobic interactions with the stationary phase; more non-polar (hydrophobic) compounds are retained longer on the column. chemass.si
Stationary Phase: The most common stationary phases are silica particles that have been chemically modified with non-polar alkyl chains, such as C18 (octadecylsilane) or C8 (octylsilane). nih.gov C18 columns are widely used for the separation of various coumarins. nih.gov
Mobile Phase: The mobile phase typically consists of a mixture of water and a polar organic solvent, such as methanol or acetonitrile. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate compounds with a range of polarities. researchgate.net Additives like acetic acid or trifluoroacetic acid (TFA) are sometimes used to improve peak shape. nih.gov
Table 2: Comparison of Chromatographic Techniques for Coumarin Purification
| Feature | Column Chromatography | Reversed-Phase HPLC (RP-HPLC) |
|---|---|---|
| Principle | Adsorption (Normal-Phase) | Partitioning (Reversed-Phase) researchgate.net |
| Stationary Phase | Polar (e.g., Silica Gel) nih.gov | Non-polar (e.g., C18-bonded Silica) nih.gov |
| Mobile Phase | Non-polar to moderately polar (e.g., Hexane/Ethyl Acetate) nih.gov | Polar (e.g., Water/Acetonitrile or Water/Methanol) nih.gov |
| Separation Basis | Polarity | Hydrophobicity chemass.si |
| Typical Use | Initial purification of large quantities from crude extracts dergipark.org.tr | High-resolution final purification, analysis, and quantification nih.gov |
| Resolution | Lower | Higher |
| Speed | Slower | Faster |
Chemical Synthesis and Derivatization Strategies for Research
General Synthetic Routes for 7-Methoxycoumarin and Analogues
The synthesis of the coumarin (B35378) nucleus is predominantly achieved through cyclization reactions involving phenolic compounds and carbonyl compounds with active methylene (B1212753) groups. Key synthetic routes include:
Pechmann Condensation: This classic reaction involves the acid-catalyzed condensation of phenols with β-keto esters. For instance, resorcinol (B1680541) (1,3-dihydroxybenzene) reacts with ethyl acetoacetate (B1235776) in the presence of a strong acid catalyst like sulfuric acid to yield 7-hydroxy-4-methylcoumarin (umbelliferone derivative) ajrconline.orgresearchgate.netresearchgate.netabcam.combeilstein-journals.org.
Knoevenagel Condensation: This method involves the condensation of salicylaldehyde (B1680747) derivatives with compounds containing active methylene groups, followed by intramolecular cyclization. It is particularly useful for synthesizing coumarin-3-carboxylic acid esters nih.govnih.govnih.govrsc.orgresearchgate.netjst.go.jp.
Methylation of 7-Hydroxycoumarin: 7-Methoxycoumarin itself can be synthesized by methylating the phenolic hydroxyl group of 7-hydroxycoumarin (umbelliferone) using methylating agents like dimethyl sulfate (B86663) in the presence of a base beilstein-journals.orgnih.govnih.gov.
These fundamental reactions provide the basis for constructing the 7-methoxycoumarin core, which can then be further functionalized at various positions.
Design and Synthesis of Novel 7-Methoxycoumarin Derivatives
The strategic modification of the 7-methoxycoumarin structure has led to the creation of diverse derivatives with enhanced biological activities and specific functionalities, such as fluorescent probes and enzyme inhibitors.
The incorporation of acetamide (B32628) moieties onto the coumarin scaffold has been explored to enhance biological activities, particularly antimicrobial and cytotoxic effects.
Synthesis: Derivatives are typically synthesized by reacting 7-hydroxycoumarin or 7-methoxycoumarin precursors with haloacetyl halides or related reagents, followed by amidation. For example, 2-((4-methyl-2-oxo-2H-chromen-7-yl)oxy) acetamide derivatives have been synthesized and evaluated for antimicrobial activity medwinpublishers.com. Other studies have focused on coumarin-4-acetamide derivatives, showing cytotoxic effects against cancer cell lines mdpi.com. Hybrid structures combining coumarin, triazole, and acetamide functionalities have also demonstrated significant enzyme inhibitory profiles nih.gov.
Research Findings: Certain 7-methoxycoumarin-4-acetamide derivatives have exhibited potent cytotoxic activity against breast cancer cell lines, with some compounds showing significantly higher potency than standard drugs mdpi.com. Derivatives with acetamide linkages to various amines have also been investigated as cholinesterase inhibitors, relevant for Alzheimer's disease research nih.gov.
The fusion of heterocyclic rings like triazoles and oxadiazoles (B1248032) with the coumarin nucleus has yielded compounds with promising pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Synthesis: These derivatives are often prepared by linking pre-formed triazole or oxadiazole rings to a 7-methoxycoumarin core, typically via an acetohydrazide intermediate or ether linkage. For instance, 4-methyl-7-methoxycoumarin derivatives linked to triazoles and oxadiazoles have been synthesized and evaluated for anti-inflammatory and antimicrobial activities researchgate.netresearchgate.net. Other approaches involve incorporating these heterocycles into sulfonamide-based coumarin structures researchgate.net.
Research Findings: Many synthesized coumarin-triazole and coumarin-oxadiazole derivatives have demonstrated significant anti-inflammatory activity, with some compounds showing comparable or superior efficacy to reference drugs like indomethacin (B1671933) researchgate.netresearchgate.net. These compounds have also shown moderate to good antimicrobial activity against various bacterial and fungal strains researchgate.netresearchgate.netajchem-a.com. Furthermore, derivatives incorporating these heterocyclic systems have been explored as potential anticancer agents, targeting enzymes like Matrix Metalloproteinase-9 (MMP-9) mdpi.com.
The introduction of an isopropylamino group at the C-2 position of the 7-methoxycoumarin scaffold has been investigated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE).
Synthesis: These derivatives are synthesized through specific synthetic routes designed to introduce the 2-isopropylamino moiety onto the 7-methoxycoumarin core. For example, procedures involve modifications of coumarin intermediates to incorporate the desired functional group researchgate.net.
Research Findings: Studies have shown that novel 2-isopropylamino derivatives of 7-methoxycoumarin can act as potent inhibitors of acetylcholinesterase (AChE) researchgate.net. Molecular docking studies have confirmed significant binding interactions with the active site of AChE, suggesting their potential as therapeutic agents for conditions like Alzheimer's disease researchgate.net.
Schiff bases derived from 3-acetyl-7-methoxycoumarin, particularly those incorporating thiosemicarbazone functionalities, have been synthesized and complexed with ruthenium(II) ions. These complexes exhibit a range of biological activities.
Synthesis: 3-Acetyl-7-methoxycoumarin serves as a key precursor for the synthesis of Schiff bases by reacting with various substituted thiosemicarbazides. These Schiff bases then act as ligands for complexation with ruthenium(II) precursors, often involving C–H activation at the C(4) position of the coumarin ring rsc.orgrsc.orgirejournals.comresearchgate.net.
Research Findings: The resulting cyclometallated ruthenium(II) complexes have demonstrated significant antiproliferative activity against cancer cell lines, often showing enhanced efficacy compared to the free ligands or standard drugs like cisplatin (B142131) rsc.orgrsc.orgirejournals.com. These complexes also exhibit antioxidant, antimicrobial, and DNA/protein binding properties rsc.orgirejournals.comresearchgate.net. Their ability to induce lactate (B86563) dehydrogenase (LDH) and nitric oxide (NO) release, while showing low toxicity to normal cells, highlights their potential as selective anticancer agents irejournals.com.
Derivatives of 7-methoxycoumarin-3-carboxylic acid, particularly its ester derivatives, have been developed as fluorescent probes and labeling reagents due to their inherent fluorescence properties and ability to be conjugated to biomolecules.
Synthesis: These derivatives are synthesized from 7-methoxycoumarin-3-carboxylic acid, which can be prepared via condensation reactions. The carboxylic acid group is then activated or esterified, for example, by forming an N-hydroxysuccinimide ester or a chloromethyl ester, to facilitate conjugation with amines or other functional groups on biomolecules abcam.comnih.govresearchgate.netjst.go.jpmedchemexpress.com.
Research Findings: These coumarin derivatives serve as valuable tools in biological research. For instance, a 7-methoxycoumarin-3-carboxylic acid ester derivative has been employed as a fluorescent, cell-cleavable protecting group for phosphonates, enabling the study of cellular uptake and T cell activation with no-wash analysis nih.govnih.gov. The parent 7-methoxycoumarin-3-carboxylic acid itself is an amine-reactive fluorescent probe with excitation at 355 nm and emission at 405 nm, useful for labeling peptides and proteins abcam.commedchemexpress.com. Other derivatives have been developed for fluorescence resonance energy transfer (FRET) studies in peptide cleavage detection researchgate.net.
Pharmacological and Biological Activity Research
Anticancer Research
Investigations into the anticancer potential of 7-Methoxycoumarin have explored its molecular mechanisms of action, including its ability to induce programmed cell death, halt the cell division cycle, and modulate key enzymatic and signaling pathways involved in carcinogenesis. Furthermore, its antiangiogenic properties and direct cytotoxic effects on human cancer cell lines have been a subject of study.
Understanding how 7-Methoxycoumarin interacts with cancer cells at a molecular level is crucial to evaluating its therapeutic potential. Research in this area has focused on several key processes that are often dysregulated in cancer, including apoptosis, cell cycle progression, and various signaling cascades.
Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. Therapeutic strategies often aim to reactivate this process in cancer cells. While various coumarin (B35378) derivatives have been studied for their pro-apoptotic effects, specific experimental data detailing the direct role of 7-Methoxycoumarin in key apoptotic events is limited.
Current research has not provided specific evidence for the direct involvement of 7-Methoxycoumarin in the following apoptotic mechanisms:
Caspase Activation: Caspases are a family of protease enzymes that are central to the execution of apoptosis. There is currently a lack of direct experimental data demonstrating that 7-Methoxycoumarin activates key initiator or executioner caspases in cancer cells.
p53 Pathway Modulation: The p53 tumor suppressor protein is a critical regulator of apoptosis. At present, there are no specific studies that have elucidated the modulatory effects of 7-Methoxycoumarin on the p53 pathway in the context of apoptosis induction.
Bcl-2 Regulation: The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are key regulators of the mitochondrial pathway of apoptosis. Specific research detailing how 7-Methoxycoumarin influences the expression or activity of Bcl-2 family proteins is not yet available.
PARP Cleavage: Poly (ADP-ribose) polymerase (PARP) is a protein involved in DNA repair, and its cleavage by caspases is a hallmark of apoptosis. There is no direct evidence from the available research to indicate that 7-Methoxycoumarin induces PARP cleavage in cancer cells.
DNA Fragmentation: The fragmentation of DNA into oligonucleosomal-sized fragments is a characteristic feature of late-stage apoptosis. Studies specifically demonstrating DNA fragmentation in cancer cells upon treatment with 7-Methoxycoumarin are not currently available.
The cell cycle is a series of events that leads to cell division and replication. In cancer, this process is often uncontrolled. The ability to halt the cell cycle, particularly at the G0/G1 checkpoint, is a key mechanism for many anticancer agents as it can prevent the proliferation of malignant cells. While other coumarin derivatives have been reported to induce cell cycle arrest, there is currently no direct experimental evidence to confirm that 7-Methoxycoumarin specifically causes cell cycle arrest in the G0/G1 phase in human cancer cells.
The modulation of specific enzymes and signaling pathways that are crucial for the survival and proliferation of cancer cells is a key area of anticancer drug discovery.
Bruton Tyrosine Kinase (BTK), Phosphoinositide 3′-Kinase (PI3K), and Spleen Associated Tyrosine Kinase (SYK): Molecular docking studies have been conducted to investigate the interaction of 7-Methoxycoumarin with key enzymes involved in cancer cell signaling. These in silico studies have explored the binding of 7-Methoxycoumarin to the active sites of human Bruton tyrosine kinase (BTK), Phosphoinositide 3'-kinase (PI3K), and Spleen Associated Tyrosine Kinase (SYK). Such interactions suggest a potential inhibitory role of 7-Methoxycoumarin against these kinases, which are known to be involved in the proliferation and survival of certain cancer cells, particularly in hematological malignancies. However, further experimental validation is required to confirm these computational findings.
3-Hydroxy-3-methylglutaryl-coenzyme A Reductase (HMGCoAR), Akt, and Liver X Receptor-alpha/beta: There is currently no available research data on the modulatory effects of 7-Methoxycoumarin on 3-Hydroxy-3-methylglutaryl-coenzyme A Reductase (HMGCoAR), the Akt signaling pathway, or the Liver X Receptor-alpha/beta in the context of cancer.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The inhibition of angiogenesis is a well-established strategy in cancer therapy. The antiangiogenic potential of 7-Methoxycoumarin, also known as Herniarin, has been investigated using the embryonic angiogenesis of the zebrafish (Danio rerio) model nih.gov.
In these studies, developing zebrafish embryos were exposed to varying concentrations of 7-Methoxycoumarin. The results indicated that 7-Methoxycoumarin exhibits antiangiogenic effects, with a 50% inhibitory concentration (IC50) for intersegmental vessel (ISV) formation determined to be 2.64 mM nih.gov. The observed antiangiogenic activity was characterized by the perturbation of major blood vessel formation, including the intersegmental vessels, dorsal aorta, and posterior cardinal vein nih.gov.
Furthermore, exposure to higher concentrations of 7-Methoxycoumarin led to an increase in cellular apoptosis in the zebrafish embryos, suggesting that the antiangiogenic effects of 7-Methoxycoumarin may be mediated, at least in part, through the induction of apoptosis in the developing vasculature nih.gov.
The direct cytotoxic and antiproliferative effects of 7-Methoxycoumarin have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of a compound's potency.
Table 1: Compound Names Mentioned in the Article
In Vitro Cytotoxicity and Antiproliferative Studies in Human Cancer Cell Lines
Lung Carcinoma (e.g., A-549)
The anticancer activity of 7-Methoxycoumarin was evaluated against the human lung carcinoma cell line A-549. tandfonline.comresearchgate.net An MTT assay was employed to study the cytotoxic effects of the compound on these cells. tandfonline.comresearchgate.net
Breast Cancer (e.g., MCF-7)
The human breast cancer cell line MCF-7 was included in a panel of cancer cells to investigate the anticancer potential of 7-Methoxycoumarin. tandfonline.comresearchgate.net The MTT assay was used to assess the compound's activity against this cell line. tandfonline.comresearchgate.net
Leukemia (e.g., HL-60)
Studies focusing on leukemia have identified 7-Methoxycoumarin as a potential anti-leukemia agent. tandfonline.comresearchgate.net The human promyelocytic leukemia cell line HL-60 was used to determine its anticancer activity via MTT assay. tandfonline.comresearchgate.net The results from this research suggested the efficacy of 7-Methoxycoumarin as an agent against leukemia. tandfonline.comresearchgate.net Mechanistic investigations included molecular docking studies to examine the interaction of 7-Methoxycoumarin with key signaling proteins involved in leukemia, such as Bruton tyrosine kinase (BTK), Phosphoinositide 3'-kinase (PI3K), and Spleen-Associated Tyrosine Kinase (SYK). tandfonline.com
Hepatocellular Carcinoma (e.g., HEPG2)
The potential of 7-Methoxycoumarin as an anticancer agent has been tested on the human hepatocellular carcinoma cell line HEPG2. tandfonline.comresearchgate.net The evaluation of its cytotoxic activity was performed using the MTT assay. tandfonline.comresearchgate.net
Interactive Data Table: In Vitro Studies on 7-Methoxycoumarin
Below is a summary of the cancer cell lines on which 7-Methoxycoumarin has been tested, as indicated by the research findings.
| Cell Line | Cancer Type | Assay Used | Reported Outcome/Focus |
| A-549 | Lung Carcinoma | MTT | Anticancer activity studied tandfonline.comresearchgate.net |
| MCF-7 | Breast Cancer | MTT | Anticancer activity studied tandfonline.comresearchgate.net |
| HL-60 | Leukemia | MTT | Potential anti-leukemia efficacy tandfonline.comresearchgate.net |
| HEPG2 | Hepatocellular Carcinoma | MTT | Anticancer activity studied tandfonline.comresearchgate.net |
In Vivo Antitumor Efficacy Models (e.g., Polycyclic Aromatic Hydrocarbon-induced Mammary Cancer in Sprague-Dawley Rats)
The in vivo antitumor potential of 7-Methoxycoumarin (herniarin) has been assessed in a chemically induced mammary cancer model. Specifically, studies have utilized Sprague-Dawley rats in which mammary tumors were induced by the polycyclic aromatic hydrocarbon 7,12-dimethylbenz(a)anthracene (DMBA).
In one such study, the chemotherapeutic potential of herniarin was evaluated against DMBA-induced mammary cancer. The research indicated that herniarin successfully re-established lipid and lipoprotein levels that were altered following cancer induction. Molecular analysis suggested that herniarin's efficacy may be linked to its ability to modulate pathways involving PI3K and Akt.
Another study compared the antitumor activity of coumarin and its metabolite, 7-hydroxycoumarin, in the same rat model. The inhibitory effect of coumarin on tumor growth was found to be similar to that of the reference drug, tamoxifen. The strongest inhibition of tumor area growth was observed with 7-hydroxycoumarin. The findings suggest that these coumarins can inhibit the growth of established tumors.
| Compound | Animal Model | Cancer Induction Method | Key Findings |
|---|---|---|---|
| 7-Methoxycoumarin (Herniarin) | Sprague-Dawley Rats | 7,12-dimethylbenz(a)anthracene (DMBA) | Re-established altered lipid/lipoprotein levels; modulated PI3K/Akt pathways. |
| Coumarin | Sprague-Dawley Rats | 7,12-dimethylbenz(a)anthracene (DMBA) | Inhibitory effect on tumor growth similar to tamoxifen. |
| 7-Hydroxycoumarin | Sprague-Dawley Rats | 7,12-dimethylbenz(a)anthracene (DMBA) | Demonstrated the strongest inhibition of tumor area growth compared to control. |
Anti-inflammatory Research
The inflammatory process involves a complex cascade of molecular mediators. Key players include nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), which are produced by the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively. diva-portal.orgmdpi.com The inhibition of these mediators is a common strategy for anti-inflammatory therapies.
While a variety of plant-derived compounds, including different flavonoids and coumarin derivatives, have been shown to inhibit the production of NO and PGE2 by suppressing the expression of iNOS and COX-2, diva-portal.org specific studies detailing this mechanism of action for 7-Methoxycoumarin (herniarin) are not extensively present in the reviewed scientific literature. However, research on closely related coumarin structures provides insight into the potential anti-inflammatory activity of this class of compounds. For example, novel synthetic phenyl-pyrazoline-coumarin compounds have been shown to decrease NO synthesis and dramatically decrease the expression of iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated cells.
| Inflammatory Mediator | Role in Inflammation | Modulation by Related Coumarins |
|---|---|---|
| Nitric Oxide (NO) | Pro-inflammatory mediator when overproduced. | Synthetic pyrazoline-coumarin hybrids decreased NO synthesis. |
| Prostaglandin E2 (PGE2) | Synthesized by COX-2, leads to inflammatory symptoms. | Inhibition of PGE2 production is a target for anti-inflammatory agents. diva-portal.orgmdpi.com |
| Inducible Nitric Oxide Synthase (iNOS) | Enzyme responsible for the production of NO during inflammation. diva-portal.org | Synthetic pyrazoline-coumarin hybrids suppressed iNOS expression. |
| Cyclooxygenase (COX-2) | Enzyme responsible for producing inflammatory prostaglandins like PGE2. diva-portal.org | Synthetic pyrazoline-coumarin hybrids suppressed COX-2 expression. |
Molecular Mechanisms of Action
Antioxidant Activity Research
Coumarins, as a class, are recognized for their antioxidant properties and their potential to prevent damage induced by reactive oxygen species (ROS). nih.govnih.gov The molecular mechanisms underlying this activity are multifaceted and involve the direct scavenging of free radicals. nih.govmdpi.com Antioxidants can neutralize free radicals through several pathways, including Hydrogen Atom Transfer (HAT) and Single-Electron Transfer followed by Proton Transfer (SET-PT). nih.govresearchgate.net Hydroxycoumarins, in particular, show notable antioxidant activity due to the presence of hydroxyl groups on their scaffold, which can readily donate a hydrogen atom to inactivate free radicals. nih.gov
The antioxidant efficacy of a coumarin derivative is intrinsically linked to its molecular structure and electronic properties. Theoretical studies using Density Functional Theory (DFT) help to rationalize these structure-activity relationships. researchgate.netnih.gov Key parameters such as ionization potential (IP) and the energy of the Highest Occupied Molecular Orbital (HOMO) are correlated with antioxidant capacity. researchgate.net A lower ionization potential and a higher HOMO energy value generally indicate a greater ability of a molecule to donate an electron, which is a key step in the SET-PT antioxidant mechanism. researchgate.net These computational analyses, along with experimental data, show that the strategic placement of electron-donating groups, such as hydroxyl or methoxy (B1213986) groups, on the coumarin ring can enhance its ability to scavenge free radicals and protect against oxidative stress. researchgate.netnih.gov
In Vitro Antioxidant Assays (e.g., DPPH Radical Scavenging)
The antioxidant capacity of coumarin derivatives is frequently evaluated using in vitro assays that measure their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used for this purpose. In this test, an antioxidant compound donates an electron to the DPPH radical, a stable free radical, causing a color change that can be measured spectrophotometrically. The efficacy of the antioxidant is often expressed as the IC50 value, which represents the concentration of the substance required to scavenge 50% of the DPPH radicals nih.govusamv.ro. A lower IC50 value indicates a stronger antioxidant activity usamv.ro.
While the broader class of coumarins has been a subject of interest for their antioxidant potential, specific DPPH radical scavenging data for 7-Methoxycoumarin is not extensively detailed in the reviewed literature. However, related research on its bioactivity demonstrates antioxidant effects in cellular models. For instance, in a study involving B16 melanoma cells, 7-Methoxycoumarin was found to inhibit melanin formation with an IC50 value of 1780 μM, an effect linked to its antioxidant properties science.gov.
In Vivo Models of Oxidative Stress (e.g., CCl4-induced Hepatotoxicity in Rats)
The protective effects of 7-Methoxycoumarin against oxidative stress have been demonstrated in animal models, particularly in studies of carbon tetrachloride (CCl4)-induced liver damage in rats. CCl4 is a well-known hepatotoxin that induces oxidative stress and cellular damage through the formation of free radicals science.gov.
In a study investigating its hepatoprotective potential, pretreatment of rats with 7-Methoxycoumarin showed a significant ability to counteract the toxic effects of CCl4. The administration of 7-Methoxycoumarin led to a significant, dose-dependent decrease in serum levels of key liver injury markers, including alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). Furthermore, it helped restore total protein (TP) and albumin (TA) levels nih.govscience.gov.
The compound's antioxidant effect was evident through its impact on endogenous antioxidant enzymes and markers of lipid peroxidation. Treatment with 7-Methoxycoumarin significantly increased the levels of superoxide (B77818) dismutase (SOD) and catalase (CAT), two crucial antioxidant enzymes, in liver homogenates. Concurrently, it decreased the levels of thiobarbituric acid reactive substances (TBARS), an indicator of lipid peroxidation. These findings suggest that the hepatoprotective activity of 7-Methoxycoumarin is strongly associated with its potent antioxidant effects nih.govscience.gov.
| Biochemical Parameter | Effect of CCl4 Administration | Effect of 7-Methoxycoumarin Pretreatment |
|---|---|---|
| Alanine Aminotransferase (ALT) | Increased | Significantly Decreased |
| Aspartate Aminotransferase (AST) | Increased | Significantly Decreased |
| Total Protein (TP) | Decreased | Restored towards normal |
| Albumin (TA) | Decreased | Restored towards normal |
| Superoxide Dismutase (SOD) | Decreased | Increased |
| Catalase (CAT) | Decreased | Increased |
| Thiobarbituric Acid Reactive Substances (TBARS) | Increased | Decreased |
Antimicrobial Activity Research
7-Methoxycoumarin has been investigated for its antimicrobial properties, with research focusing on its mechanisms of action, spectrum of activity, and potential applications in areas like wound healing.
Research into the antibacterial mechanisms of 7-Methoxycoumarin has provided detailed insights, particularly from studies against the plant pathogen Ralstonia solanacearum. The compound demonstrates multiple modes of action against this bacterium. Electron microscopy has shown that treatment with 7-Methoxycoumarin leads to the destruction and lysis of the bacterial cell membrane nih.govresearchgate.netresearchgate.netfrontiersin.org.
A significant mechanism is the inhibition of biofilm formation, which is crucial for bacterial colonization and virulence. 7-Methoxycoumarin significantly suppresses biofilm formation by R. solanacearum in a concentration-dependent manner. At concentrations of 25, 50, and 100 mg/L, the compound inhibited biofilm formation by 21.25%, 23.20%, and 28.76%, respectively researchgate.netresearchgate.net.
Furthermore, 7-Methoxycoumarin has been shown to suppress the expression of key virulence-associated genes in R. solanacearum. The expression of genes such as epsE, which is involved in the synthesis of extracellular polysaccharides, and hrpG and popA, which are related to the type III secretion system, were all significantly inhibited by the compound nih.govresearchgate.netresearchgate.netfrontiersin.org.
| Concentration of 7-Methoxycoumarin | Inhibition of Biofilm Formation (%) |
|---|---|
| 25 mg/L | 21.25% |
| 50 mg/L | 23.20% |
| 100 mg/L | 28.76% |
7-Methoxycoumarin has demonstrated a notable spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. In a study where it was isolated as the primary bioactive compound from Alternanthera caracasana, it inhibited the growth of Staphylococcus aureus, Staphylococcus epidermidis, Bacillus subtilis, Sarcina lutea, and Vibrio cholerae nih.govresearchgate.net. The activity was quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Vibrio cholerae was found to be particularly sensitive, with an MIC of 0.5 mg/ml and an MBC of 1.0 mg/ml nih.govresearchgate.net.
Its activity against the plant pathogen Ralstonia solanacearum has also been well-documented, with studies establishing an MIC of 75 mg/L and an MBC of 175 mg/L nih.govresearchgate.netresearchgate.net.
| Microorganism | Gram Stain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|---|
| Vibrio cholerae | Negative | 0.5 | 1.0 |
| Staphylococcus aureus | Positive | 1.0 | >1.0 |
| Staphylococcus epidermidis | Positive | 1.0 | >1.0 |
| Bacillus subtilis | Positive | 1.0 | >1.0 |
| Sarcina lutea | Positive | 1.0 | >1.0 |
| Ralstonia solanacearum | Negative | 0.075 | 0.175 |
The antifungal properties of the coumarin class of compounds have been a subject of scientific inquiry, with various derivatives showing activity against fungal pathogens like Aspergillus and Candida species nih.govnih.gov. However, research specifically assessing the antifungal activity of 7-Methoxycoumarin is limited. In a study evaluating extracts from Alternanthera caracasana, for which 7-Methoxycoumarin was identified as the main antibacterial agent, no antifungal activity was observed against the yeast Candida albicans researchgate.net. This suggests that while other coumarin derivatives possess antifungal capabilities, 7-Methoxycoumarin itself may not be effective against this particular fungal species.
The antibacterial properties of 7-Methoxycoumarin have led to its exploration in advanced applications such as wound healing. A significant challenge in wound care is controlling bacterial infections that can impede the healing process. To address this, researchers have developed novel drug delivery systems incorporating 7-Methoxycoumarin.
One such development is a biocompatible 7-Methoxycoumarin encapsulated zeolitic imidazole nanocomposite (7-MC@ZIF-L). This nanocomposite is designed for pH-responsive drug release, meaning it releases the compound more readily in the acidic environment typical of a wound site. This formulation has demonstrated significant bacterial growth control against common human infectious pathogens found in wounds, such as S. aureus and S. epidermidis. The nanocomposite not only controls infection but also effectively inhibits biofilm formation. In vitro wound scratch assays have further shown that the sustained release of 7-Methoxycoumarin from the nanocomposite can promote the proliferation of fibroblast cells, which is essential for tissue regeneration and wound healing nih.gov.
Antinociceptive Activity Research
Research into the pharmacological properties of 7-Methoxycoumarin has identified its potential as an antinociceptive agent, suggesting its capacity to alleviate pain. Studies have explored both the underlying molecular mechanisms and its effectiveness in established animal models of pain.
Molecular Mechanisms of Action
The antinociceptive effects of 7-Methoxycoumarin are linked to its influence on inflammatory mediators. In isolated mouse peritoneal macrophages, 7-Methoxycoumarin has been shown to reduce the release of prostaglandin E2 (PGE2) and leukotriene C4 (LTC4) that is induced by the calcium ionophore A23187 caymanchem.com. Prostaglandins and leukotrienes are key players in the inflammatory process and are directly involved in sensitizing nerve endings, leading to the sensation of pain. The inhibition of these molecules points to an anti-inflammatory pathway as a core component of 7-Methoxycoumarin's pain-relieving action. Its metabolite, 7-hydroxycoumarin, has also been studied, and its effects are attributed to the inhibition of neutrophil migration and the release of hyperalgesic cytokines like TNF-α and IL-1β, further supporting the anti-inflammatory mechanism of action nih.govscispace.com.
In Vivo Models for Pain Assessment
The efficacy of 7-Methoxycoumarin in pain modulation has been demonstrated in various in vivo models.
Formalin Test in Mice
The formalin test, which induces a biphasic pain response (an initial neurogenic phase followed by a later inflammatory phase), is a standard model for assessing analgesics nih.govcriver.com. 7-Methoxycoumarin has shown significant antinociceptive effects in this model. When administered to mice, it reduces the licking and biting responses associated with formalin injection caymanchem.com. Specifically, research has indicated that 7-Methoxycoumarin significantly inhibits the second, or inflammatory, phase of the formalin test, which is consistent with its proposed anti-inflammatory mechanism of action nih.govmdpi.com. This suggests its potential utility in managing inflammatory pain nih.gov.
Table 1: Effect of 7-Methoxycoumarin on Formalin-Induced Nociception in Mice
| Test Phase | Observation | Implied Mechanism of Action | Reference |
|---|---|---|---|
| Phase I (0-5 min) | Limited to no significant effect reported. | Suggests minimal impact on direct nociceptor activation. | nih.govnih.gov |
| Phase II (20-40 min) | Significant inhibition of licking and biting behavior. | Points towards anti-inflammatory effects, likely through inhibition of inflammatory mediators like prostaglandins. | caymanchem.comnih.govmdpi.com |
Vincristine-Induced Neuropathy in Mice
Vincristine, a chemotherapy agent, is known to induce peripheral neuropathy, a painful condition used as a model for studying neuropathic pain nih.govfrontiersin.orgcreative-biolabs.com. While studies have investigated the effects of similar coumarin compounds, such as 5,7-Dimethoxycoumarin, in the vincristine-induced neuropathic pain (VINP) model nih.govnih.gov, specific research detailing the direct effects of 7-Methoxycoumarin in this particular model is not extensively covered in the available literature. Therefore, its efficacy in mitigating vincristine-induced neuropathy remains an area for further investigation.
Hepatoprotective Activity Research
7-Methoxycoumarin has demonstrated significant potential in protecting the liver from toxic damage. This hepatoprotective activity has been primarily investigated using carbon tetrachloride (CCl4)-induced liver injury models in rats, revealing underlying mechanisms related to the restoration of biochemical markers and modulation of oxidative stress.
Mechanisms of Action
The protective effect of 7-Methoxycoumarin on the liver is multifactorial, involving the normalization of liver function enzymes, restoration of protein levels, and enhancement of the liver's antioxidant capacity.
Restoration of Biochemical Parameters : In rats with CCl4-induced liver damage, pretreatment with 7-Methoxycoumarin led to a significant, dose-dependent decrease in elevated serum levels of key liver enzymes, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST) nih.govresearchgate.net. It also reduced high levels of serum bilirubin nih.govresearchgate.net. Furthermore, the compound helped restore depleted levels of total protein and albumin in the serum to near-normal values nih.govtandfonline.comtandfonline.com.
Modulation of Antioxidant Enzymes : A crucial mechanism for its hepatoprotective effect is its potent antioxidant activity nih.govtandfonline.com. 7-Methoxycoumarin was found to significantly increase the levels of the antioxidant enzymes superoxide dismutase (SOD) and catalase (CAT) in the liver homogenates of CCl4-treated rats nih.govresearchgate.net. These enzymes are vital for detoxifying harmful reactive oxygen species.
Reduction of TBARS Levels : The compound effectively prevented oxidative stress by decreasing the levels of thiobarbituric acid reactive substances (TBARS) in the liver nih.govresearchgate.net. TBARS are indicators of lipid peroxidation, a key process in CCl4-induced liver cell damage.
Table 2: Summary of 7-Methoxycoumarin's Hepatoprotective Mechanisms in CCl4-Treated Rats
| Parameter | Effect of CCl4 | Effect of 7-Methoxycoumarin Pretreatment | Reference |
|---|---|---|---|
| ALT & AST | Significant Increase | Significant Decrease | nih.govresearchgate.net |
| Serum Bilirubin | Significant Increase | Significant Decrease | nih.govresearchgate.net |
| Total Protein & Albumin | Significant Decrease | Restoration to near-normal levels | nih.govtandfonline.comtandfonline.com |
| SOD & CAT (Antioxidant Enzymes) | Decrease | Significant Increase | nih.govresearchgate.net |
| TBARS (Lipid Peroxidation) | Increase | Significant Decrease | nih.govresearchgate.net |
In Vivo Hepatotoxicity Models
The primary model used to evaluate the hepatoprotective activity of 7-Methoxycoumarin is carbon tetrachloride (CCl4)-induced liver damage in rats nih.govtandfonline.comtandfonline.com. CCl4 is a well-known hepatotoxin that, upon metabolic activation by cytochrome P450 enzymes in the liver, generates free radicals that initiate lipid peroxidation and cause severe liver injury nih.gov. In these studies, rats are typically pre-treated orally with 7-Methoxycoumarin for a period, such as seven days, before a single administration of CCl4 to induce acute liver toxicity nih.govresearchgate.nettandfonline.com. The subsequent analysis of biochemical markers and histopathology of the liver tissue consistently demonstrates the ameliorative and protective nature of 7-Methoxycoumarin against CCl4-induced hepatotoxicity nih.govtandfonline.com.
Estrogenic and Antiestrogenic Research
7-Methoxycoumarin, a major component isolated from the medicinal plant Ficus umbellata, has been investigated for its potential estrogen-like and antiestrogenic activities researchgate.netnih.govnih.gov. Research indicates that the compound exhibits weak estrogenic activity with tissue-specific effects, while demonstrating a lack of significant antiestrogenic properties in the models studied.
In in vitro assays, 7-Methoxycoumarin was shown to induce the proliferation of MCF-7 human breast cancer cells, which is a common indicator of estrogenic activity researchgate.netnih.gov. This proliferative effect was observed at a concentration of 0.1 μM researchgate.netnih.gov. However, when tested for antiestrogenic effects, 7-Methoxycoumarin did not inhibit the cell proliferation induced by estradiol researchgate.netnih.gov. Further investigation using reporter gene assays confirmed that it failed to inhibit the transactivation of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) that was induced by estradiol, suggesting it does not act as an estrogen antagonist in this context researchgate.net.
In vivo studies using ovariectomized rat models provided more nuanced results. Treatment with 7-Methoxycoumarin did not produce a uterotrophic effect, meaning it did not increase the weight of the uterus, a classic sign of systemic estrogenic action researchgate.netnih.gov. However, it did induce a significant increase in the height of the vaginal epithelium researchgate.netnih.gov. This finding suggests a tissue-specific, weak estrogenic effect. This selective action could be beneficial, potentially offering effects like alleviating vaginal dryness without stimulating uterine tissue, which is a concern for tumorigenic growth nih.gov. The research concluded that 7-Methoxycoumarin possesses a weak estrogenic activity both in vitro and in vivo but does not exhibit significant antiestrogenic properties researchgate.netnih.gov.
Antidiabetic Activity Research
The potential for coumarin compounds to influence glucose metabolism has been a subject of scientific interest.
Streptozotocin-induced diabetic rats are a common in vivo model for studying potential antidiabetic agents. However, based on available research, there are no specific studies focused on the effects of 7-Methoxycoumarin in this particular animal model. While other coumarin derivatives, such as umbelliferone (B1683723) and 5,7-dimethoxycoumarin, have been investigated for their antidiabetic properties, direct evidence for 7-Methoxycoumarin's activity in streptozotocin-induced diabetic rats is not documented in the current scientific literature.
Neuroprotective Potential and Acetylcholinesterase Inhibition
The inhibition of acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine, is a primary therapeutic approach for managing conditions like Alzheimer's disease. bohrium.com Research indicates that 7-Methoxycoumarin possesses potential as an AChE inhibitor. bohrium.com Studies have shown its effectiveness in preventing scopolamine-induced memory deficits in animal models, which suggests a potential for anti-dementia activity. bohrium.com This neuroprotective effect highlights its promise as a compound for further investigation in the context of neurodegenerative disorders. researchgate.net
Structure Activity Relationship Sar Studies
Impact of Substitutions on Biological Activity Profiles
Modifications to the coumarin (B35378) core at various positions significantly alter its biological activity. SAR studies have revealed critical insights into how different substituents influence the efficacy and specificity of coumarin derivatives.
7-Position Substitutions: The presence of an oxygen-containing functional group, such as a hydroxyl or methoxy (B1213986) group, at the 7-position is frequently associated with enhanced biological activity. For instance, 7-hydroxycoumarin (umbelliferone) and its derivatives are recognized as potent xanthine (B1682287) oxidase (XO) inhibitors nih.gov. Studies have also indicated that 7-methoxycoumarin derivatives exhibit neuroprotective properties, including the reduction of β-amyloid aggregation and inhibition of acetylcholinesterase and monoamine oxidase, thereby contributing to improved cognitive function in models relevant to Alzheimer's disease jopir.in.
4-Position Substitutions: Substitutions at the 4-position of the coumarin ring have been shown to be crucial for certain activities. The presence of a phenyl group at C4 has been identified as essential for activity in some contexts researchgate.net. While 7-hydroxy-4-methylcoumarin retains xanthine oxidase inhibitory activity, it is generally less potent than umbelliferone (B1683723) nih.gov. Modifications at the 4-position can also influence fluorescence properties, making these derivatives useful in biochemical assays google.com.
3-Position Substitutions: The 3-position is highly sensitive to substitution, profoundly affecting biological activities. For example, the 3-position is considered most critical for anticoagulant properties jopir.in. The introduction of benzoyl substituents at the 3-position of coumarins has shown promise for lipoxygenase inhibition researchgate.net. Furthermore, studies on other related heterocyclic systems suggest that substitutions at the 3-position can be critical for anti-tumor selectivity preprints.org. 3-hydroxycoumarin (B191489) has been identified as a potent inhibitor of tyrosinase, whereas 4-hydroxycoumarin (B602359) lacks this inhibitory effect acs.orgnih.gov.
Hydroxyl Groups: Hydroxyl groups, particularly at the 7-position, are consistently linked to significant biological effects. 7-hydroxycoumarin and 6-hydroxycoumarin (B196160) act as weak substrates for mushroom tyrosinase, with the catalytic product being 6,7-hydroxycoumarin acs.orgnih.gov. The presence of hydroxyl groups, such as in 7,8-dihydroxycoumarin, has been associated with strong antioxidant effects jopir.in.
Correlation of Molecular Descriptors with Biological Effects
Molecular descriptors, such as lipophilicity (LogP), polar surface area (TPSA), molecular volume, and molecular surface area, play a vital role in predicting and understanding the biological activity of coumarin derivatives.
Lipophilicity (LogP): Lipophilicity is a key determinant of a compound's ability to penetrate biological membranes. For antifungal activity, it has been observed that increased lipophilicity, as indicated by LogP values, can favor passage through fungal phospholipid membranes mdpi.comresearchgate.net. The coumarin nucleus itself contributes lipophilic features, which are essential for this interaction researchgate.net.
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR analyses, which correlate molecular descriptors with biological activity, have been employed to elucidate the structural requirements for various effects, including antifungal activity mdpi.com. These studies utilize computational methods to identify key structural features and their contribution to efficacy, enabling the design of more potent analogues.
Influence of Substituent Electronegativity and Electronic Effects on Bioactivity
The electronic properties of substituents on the coumarin ring significantly influence bioactivity, particularly in processes like antioxidant activity.
Electron-Withdrawing Groups: Electron-withdrawing substituents can enhance certain biological activities. For instance, electron-withdrawing groups at the 3-position of coumarin derivatives have been shown to favor antifungal activity mdpi.com. In related systems, strong electron-withdrawing groups at specific positions have also correlated with potent inhibitory activities nih.gov. The electronic nature of substituents can alter the electron density of the coumarin nucleus, impacting interactions with biological targets science.gov.
Electron-Donating Groups: Conversely, electron-donating groups can also modulate activity. The presence of a 6-hydroxy group in 7-hydroxycoumarin enhances its xanthine oxidase inhibitory activity compared to a 6-methoxy group, suggesting a role for electron-donating effects nih.gov. The antioxidant mechanism of coumarins often involves electron donation and the stabilization of free radicals jopir.in.
Relationship between Structural Features and Specific Enzyme Inhibition or Pathway Modulation
Coumarin derivatives have demonstrated inhibitory effects on a wide array of enzymes and have been shown to modulate various biological pathways.
Enzyme Inhibition:
Xanthine Oxidase (XO): 7-hydroxycoumarin and esculetin (B1671247) are potent XO inhibitors. The 6-hydroxy group enhances this activity, while a 6-methoxy group reduces it. Larger substituents at the 8-position or substitutions at the 4-position generally decrease inhibitory activity nih.gov.
Tyrosinase: 3-hydroxycoumarin acts as a potent inhibitor of tyrosinase, while 7-hydroxycoumarin and 6-hydroxycoumarin are weaker substrates. 4-hydroxycoumarin does not inhibit this enzyme acs.orgnih.gov.
Monoamine Oxidase (MAO-B): 3-phenylcoumarin (B1362560) derivatives, particularly specific analogues, exhibit potent MAO-B inhibition, with SAR studies guiding the optimization of these inhibitors acs.orgnih.gov.
Heat Shock Protein 90 (Hsp90): Certain coumarin analogues, when modified with a tosyl substituent at the C-4 or C-7 position, demonstrate Hsp90 inhibitory activity, relevant to cancer treatment strategies nih.govconicet.gov.ar.
Other Enzymes: Coumarins are also involved in the inhibition of DNA gyrase/topoisomerase IV (antibacterial applications) and MuRF1 (muscle wasting) vulcanchem.com. They have also been investigated for their interaction with CYP17A1 and CYP19A1 enzymes in the context of steroidogenesis acs.org.
Pathway Modulation:
Neuroprotection and Alzheimer's Disease: 7-methoxycoumarin derivatives can inhibit acetylcholinesterase and monoamine oxidase, and reduce β-amyloid aggregation, suggesting potential in managing neurodegenerative disorders jopir.in.
Anticancer Activity: Coumarins can modulate pathways involved in cancer, such as angiogenesis by influencing vascular endothelial growth factor (VEGF) and its receptor researchgate.net. Hybrid molecules incorporating the 7-methoxycoumarin nucleus have shown antiproliferative and proapoptotic effects against cancer cells rsc.org.
Antifungal Activity: O-substitutions on the coumarin ring are critical for antifungal efficacy, and lipophilicity aids in penetrating fungal cell membranes mdpi.comresearchgate.net.
Compound List:
7-Methoxycoumarin
7-Hydroxycoumarin (Umbelliferone)
6-Hydroxycoumarin
7,8-Dihydroxy-4-phenyl coumarin
7-Hydroxy-4-methylcoumarin
Esculetin
Scopoletin
Fraxin
3-Hydroxycoumarin
4-Hydroxycoumarin
3-Phenylcoumarin derivatives
(2-Oxochromen-7-yl) benzoate (B1203000)
Novobiocin (a coumermycin derivative)
6-hydroxy-3-(2-hydroxyethyl)-4-methyl-7-methoxycoumarin
4-(2-fluorophenyl)-7-methoxycoumarin
Computational and Theoretical Research Approaches
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding how 7-Methoxycoumarin might interact with various therapeutic targets at a molecular level.
Analysis of Protein-Ligand Interactions with Therapeutic Targets
Molecular docking studies have been employed to investigate the interaction of 7-Methoxycoumarin with a range of therapeutically relevant proteins. These studies help to identify potential binding sites and the nature of the interactions, such as hydrogen bonds and hydrophobic interactions, which are crucial for a molecule's biological activity.
Key therapeutic targets that have been studied in silico with 7-Methoxycoumarin include:
Kinases (BTK, PI3K, SYK, EGFR): Docking studies have explored the interaction of 7-MC with Bruton tyrosine kinase (BTK), Phosphoinositide 3'-kinase (PI3K), and Spleen Associated Tyrosine Kinase (SYK), suggesting its potential as an anti-leukemia agent. researchgate.netlvb.lt Other studies have investigated its binding to the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. researchgate.net
Acetylcholinesterase: The interaction of 7-Methoxycoumarin derivatives with acetylcholinesterase has been a subject of molecular docking to explore potential treatments for Alzheimer's disease. nih.govnih.gov
Liver X Receptor-alpha/beta (LXR-α/β): In silico molecular docking has been used to assess the interactions of 7-MC with LXR-α and LXR-β, which are involved in regulating lipid metabolism and have implications for breast cancer treatment. phcog.comresearchgate.net
HMG-CoA Reductase (HMGCoAR): The binding affinity of 7-MC to 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCoAR), a key enzyme in cholesterol synthesis, has been evaluated through docking studies. phcog.com
Voltage-Gated Calcium Channels and Phospholipase: Research has utilized molecular docking to understand how 7-MC might inhibit phospholipase and block voltage-gated calcium channels, mechanisms relevant to reducing neuropathic pain. nih.gov
Estrogen Receptor α (ERα): Docking studies have also been performed to evaluate the interaction of 7-MC with ERα, another significant target in breast cancer research. researchgate.net
These studies collectively indicate that the benzopyrone structure of coumarins is a versatile scaffold for interacting with a diverse range of biological targets. nih.gov
Prediction of Binding Affinity and Elucidation of Binding Mechanisms
Beyond identifying potential interactions, molecular docking is used to predict the binding affinity between a ligand like 7-Methoxycoumarin and its target protein. nih.govnih.govbiorxiv.org This is often expressed as a docking score or binding energy, where a lower value typically indicates a more stable complex. For instance, docking studies on 7-MC with targets like LXR-α/β and HMGCoAR have revealed significant binding affinities. phcog.com The docking results for 7-MC with voltage-gated calcium channels were reported to be higher than the standard drug gabapentin. nih.gov
These predictions help in elucidating the binding mechanism, showing how the molecule fits into the active site of an enzyme or the binding pocket of a receptor. nih.gov For example, docking can reveal if a molecule acts as a competitive inhibitor by binding to the same site as the natural substrate. nih.gov This information is invaluable for the rational design of more potent and selective derivatives.
Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules like 7-Methoxycoumarin. natscidiscovery.com The B3LYP functional is a commonly used method in these calculations. researchgate.netlvb.ltnatscidiscovery.com
Molecular Geometry and Electrostatic Potential (MEP) Analysis
DFT calculations are used to optimize the molecular geometry of 7-Methoxycoumarin, providing precise information on bond lengths and angles. researchgate.netlvb.lt This optimized structure is the foundation for further calculations.
Molecular Electrostatic Potential (MEP) analysis maps the electrostatic potential onto the electron density surface of the molecule. researchgate.netlvb.ltahievran.edu.tr This creates a color-coded map that indicates the regions of positive and negative electrostatic potential. cumhuriyet.edu.tr The MEP surface helps in identifying the electrophilic and nucleophilic sites, thus predicting the reactive behavior of the molecule and its sites for hydrogen bonding. auctoresonline.org For coumarin (B35378) derivatives, MEP analysis helps to understand the charge distribution and sites of chemical reactivity. ahievran.edu.tr
Analysis of Infrared Intensities and Raman Activities
Theoretical vibrational spectra (infrared and Raman) of 7-Methoxycoumarin can be calculated using DFT. researchgate.netlvb.lt These calculated spectra are then compared with experimental FT-IR and FT-Raman spectra to validate the computational model and to make detailed assignments of the vibrational modes. nanoient.orgresearchgate.net This analysis provides a fundamental understanding of the molecule's vibrational properties. researchgate.netgazi.edu.tr
Mulliken Charge and Thermodynamic Limits Investigations
Mulliken charge analysis, performed through quantum chemical calculations, determines the partial atomic charges on each atom within the 7-Methoxycoumarin molecule. researchgate.netnih.gov This information offers insights into the electronic distribution and can be correlated with the molecule's reactivity. conicet.gov.ar
Furthermore, quantum chemical methods are used to investigate the thermodynamic properties of 7-Methoxycoumarin. researchgate.netlvb.lt These calculations can provide data on the molecule's stability and behavior under different thermodynamic conditions.
Advanced Applications and Research Tools
Fluorescent Probe Development for Real-Time Biological Studies
The inherent fluorescence of 7-methoxycoumarin derivatives makes them highly suitable for use as fluorescent probes in biological research chemimpex.com. These compounds can absorb light at specific wavelengths and re-emit it at longer wavelengths, allowing for visualization and tracking of biological processes in real-time. Derivatives like 7-methoxycoumarin-4-carbonyl chloride have been synthesized and found to be useful as fluorescent acylating reagents for alcohols and primary amines jst.go.jp. Furthermore, compounds such as 3-(2-thienyl)-7-methoxycoumarin have demonstrated good emission efficiency across various solvents, positioning them as useful fluorescent labels researchgate.net. The general utility of 7-methoxycoumarin in this capacity extends to studying drug metabolism, cellular transport, and drug-drug interactions .
Applications in Cellular Uptake and Biological Deprotection Analysis
Specific derivatives of 7-methoxycoumarin have been engineered as fluorescent, cell-cleavable protecting groups, facilitating the study of prodrug internalization and biological deprotection mechanisms researchgate.netnih.govnih.gov. A notable example is a 7-methoxycoumarin-3-carboxylic acid ester, which was employed as a fluorescent protecting group for a phosphonate (B1237965) analogue. This strategy allows for a "no-wash analysis" of biological deprotection, directly revealing rapid internalization of the prodrug into cells researchgate.netnih.govnih.gov.
This coumarin-derived analogue exhibited low cellular toxicity, with an IC₅₀ value greater than 100 µM researchgate.netnih.govnih.gov. In biological assays assessing T cell activation, the fluorescent ester demonstrated strong activity (EC₅₀ = 0.018 µM) compared to its unprotected counterpart (EC₅₀ = 23 µM) researchgate.netnih.govnih.gov. The fluorescence properties of this ester include excitation at 355 nm and emission at 405 nm nih.gov. The ability to monitor deprotection without washing steps provides a significant advantage for real-time biological studies, enabling researchers to gain precise insights into drug uptake kinetics and intracellular processing researchgate.netnih.govnih.gov.
| Assay/Property | Value | Reference(s) |
| Fluorescence Excitation | 355 nm | nih.gov |
| Fluorescence Emission | 405 nm | nih.gov |
| Cellular Toxicity (IC₅₀) | >100 µM | researchgate.netnih.govnih.gov |
| T Cell Activation (EC₅₀) | 0.018 µM (ester) vs. 23 µM (anion) | researchgate.netnih.govnih.gov |
| Biological Deprotection | Rapid internalization observed | researchgate.netnih.govnih.gov |
Nanocomposite Formulations for Controlled Drug Delivery Systems
7-Methoxycoumarin is increasingly being incorporated into nanocomposite formulations to create advanced drug delivery systems (DDSs). These systems aim to improve drug efficacy, target delivery, and controlled release profiles. Zeolitic Imidazole Frameworks (ZIFs), a class of metal-organic frameworks (MOFs), have shown significant promise in this area, with 7-methoxycoumarin being encapsulated within their porous structures scispace.comdntb.gov.uaresearchgate.net. ZIFs offer high loading capacities, tunable pore sizes, and inherent stability, making them ideal carriers for therapeutic agents researchgate.net.
pH-Responsive Drug Release Mechanisms
Nanocomposites incorporating 7-methoxycoumarin have been designed to exhibit pH-responsive drug release, a critical feature for targeted therapy, particularly in environments that experience pH fluctuations, such as tumor microenvironments or specific regions of the gastrointestinal tract scispace.comresearchgate.netnih.gov. For instance, a 7-methoxycoumarin encapsulated within a ZIF-L nanocomposite (7-MC@ZIF-L) demonstrated a clear pH-dependent release profile scispace.com.
The release of 7-methoxycoumarin from the 7-MC@ZIF-L nanocomposite was significantly enhanced under acidic conditions. At pH 5, a burst release was observed, with approximately 62% of the coumarin (B35378) released within 16 hours, increasing to 85% by 72 hours. In contrast, at physiological pH 7.4, the release was considerably slower, with around 20% released at 16 hours and 32% at 72 hours scispace.com. This differential release mechanism allows for the drug to be retained in circulation or less acidic environments and released preferentially in more acidic target sites.
| pH Value | Time (hours) | 7-Methoxycoumarin Release (%) | Reference(s) |
| 5.0 | 16 | ~62% | scispace.com |
| 5.0 | 72 | ~85% | scispace.com |
| 7.4 | 16 | ~20% | scispace.com |
| 7.4 | 72 | ~32% | scispace.com |
Biocompatibility Evaluation of Encapsulated Systems (e.g., Zeolitic Imidazole Framework (ZIF) Nanocomposites)
The biocompatibility of nanocomposite drug delivery systems is paramount for their clinical translation. Studies evaluating 7-methoxycoumarin-loaded ZIF nanocomposites have demonstrated favorable biocompatibility profiles. For example, the 7-MC@ZIF-L nanocomposite exhibited high cell viability in assays using L929 fibroblast cells, as assessed by MTT and AO/EB assays scispace.com. Specifically, the 7-methoxycoumarin encapsulated within ZIF-L showed no cytotoxic effects and no reduction in cell viability even at concentrations up to 500 µg/ml scispace.com.
| Nanocomposite System | Cell Line / Assay | Concentration | Viability / Toxicity | Reference(s) |
| 7-MC@ZIF-L | L929 fibroblast (MTT/AO/EB) | Up to 500 µg/ml | High cell viability | scispace.com |
| 7-MC@ZIF-L | Artemia salina | N/A | Highly suitable for biomedical applications | scispace.com |
| ZIF-90 | Six different cell lines | Up to 7 days incubation | >90% viable | acs.org |
Future Research Directions and Translational Potential
Development of Novel Therapeutic Agents Based on 7-Methoxycoumarin Scaffolds
The coumarin (B35378) scaffold, including that of 7-methoxycoumarin, is recognized as a privileged structure in medicinal chemistry, facilitating the design of diverse therapeutic agents jopir.inas-pub.comnih.govamazonaws.comconicet.gov.arnih.gov. Modifications at various positions of the coumarin nucleus, particularly at C-3, C-4, and C-7, have been shown to critically influence biological activities, leading to compounds with enhanced efficacy and potentially reduced toxicity jopir.in.
Recent research has explored the development of novel therapeutic agents derived from 7-methoxycoumarin scaffolds targeting various diseases:
Anticancer Agents: Coumarin derivatives have demonstrated potent antitumor effects by inducing apoptosis, inhibiting angiogenesis, and modulating key signaling pathways involved in tumor progression, such as the PI3K/Akt/mTOR pathway nih.govfrontiersin.orgnih.gov. Specific synthetic derivatives, like 3-(4-Chloro-phenoxy)-7-methoxycoumarin, have shown inhibitory activity against cancer cell lines in screens ontosight.ai. Furthermore, modifications to the 7-methoxycoumarin structure, such as incorporating vinylbenzene moieties, have yielded compounds with significant antiproliferative activity against lung carcinoma cells mdpi.com. Studies also indicate that coumarin derivatives can sensitize tumor cells to radiotherapy and chemotherapy frontiersin.org.
Anti-inflammatory Agents: 7-Methoxycoumarin derivatives have shown promise in managing inflammatory conditions. For instance, 4-hydroxy-7-methoxycoumarin (B561722) (4H-7MTC) has been shown to inhibit inflammation in LPS-activated macrophages by suppressing NF-κB and MAPK activation, reducing the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 mdpi.comresearchgate.netnih.gov. These findings suggest that 4H-7MTC could be a valuable agent for preventing and treating inflammation-associated diseases.
Antimicrobial Agents: Coumarin derivatives exhibit significant antibacterial and antifungal properties, offering potential solutions to the growing problem of antibiotic resistance nih.govwisdomlib.orgsamipubco.comresearchgate.netacs.orgijpsonline.com. Studies have shown that certain 7-methoxycoumarin derivatives, particularly those linked to triazole moieties, display potent activity against bacterial strains like Staphylococcus aureus and Escherichia coli derpharmachemica.com. Furthermore, novel coumarin derivatives have been synthesized that inhibit quorum sensing systems and iron homeostasis in Pseudomonas aeruginosa, acting as antibacterial synergists acs.org.
Table 1: Selected Biological Activities of 7-Methoxycoumarin Derivatives
| Compound/Derivative Class | Primary Biological Activity | Target/Mechanism | Reference(s) |
| 4-Hydroxy-7-methoxycoumarin (4H-7MTC) | Anti-inflammatory | Suppression of NF-κB and MAPK activation, reduction of NO, PGE2, TNF-α, IL-1β, IL-6 production. | mdpi.comresearchgate.netnih.gov |
| 7-Methoxycoumarin Derivatives | Anticancer | Induction of apoptosis, inhibition of angiogenesis, targeting PI3K/Akt/mTOR pathways, inhibition of sulfatase and aromatase. | nih.govfrontiersin.orgnih.govnih.gov |
| 7-Methoxycoumarin Derivatives | Antimicrobial (Antibacterial/Antifungal) | Inhibition of bacterial growth (e.g., S. aureus, E. coli), inhibition of quorum sensing and iron homeostasis in P. aeruginosa. | wisdomlib.orgsamipubco.comacs.orgderpharmachemica.com |
| 3-Phenylcoumarins | Monoamine Oxidase B (MAO-B) Inhibition | Potential treatment for Parkinson's disease and depression. | nih.gov |
| 5-Geranyloxy-7-methoxycoumarin | Cytotoxic (Anticancer) | Inhibition of proliferation and induction of apoptosis in neuroblastoma cells (SH-SY5Y), cytotoxic activity against MCF-7 breast cancer cells. | unime.itnih.govmdpi.com |
| 7-Methoxycoumarin | Neuropathic Pain Relief | Inhibition of phospholipase, down-regulation of calcium channel gene expression in microglia. | nih.gov |
Investigation of Synergistic Combinations with Existing Therapeutics
The potential for coumarin derivatives, including 7-methoxycoumarin, to act synergistically with existing therapeutic agents is a significant area of research. This approach can enhance treatment efficacy, overcome drug resistance, and potentially reduce the dosage and side effects of conventional drugs acs.orgunime.itnih.govresearchgate.netnih.govijpsonline.com.
Antibiotic Adjuvants: Coumarin derivatives have shown promise in modulating antibiotic resistance. Studies indicate that certain coumarins, particularly alkylated derivatives, can enhance the activity of antibiotics like tetracycline (B611298) and norfloxacin (B1679917) against resistant Staphylococcus aureus strains by 2 to 8 times, potentially by inhibiting bacterial efflux pumps nih.gov. Furthermore, novel coumarin derivatives have demonstrated synergistic antibacterial effects when combined with ciprofloxacin (B1669076) and tobramycin (B1681333) against Pseudomonas aeruginosa, improving efficacy by 200–1000-fold acs.org.
Antiviral Synergies: While not exclusively focused on 7-methoxycoumarin, coumarin derivatives in general are being explored for their potential in combination therapies against viral infections, including COVID-19 as-pub.comijpsonline.com.
Deeper Elucidation of Complex Mechanistic Pathways
Understanding the intricate molecular mechanisms underlying the biological activities of 7-methoxycoumarin and its derivatives is crucial for rational drug design and optimization.
Anti-inflammatory Mechanisms: The anti-inflammatory effects of 4-hydroxy-7-methoxycoumarin (4H-7MTC) involve the suppression of key inflammatory signaling pathways. Specifically, it downregulates the activation of nuclear factor kappa B (NF-κB) by inhibiting the degradation of IκBα. Additionally, it reduces the phosphorylation of extracellular signal-regulated kinase (ERK1/2) and c-Jun N-terminal kinase (JNK), although not p38 MAPK, indicating a targeted modulation of the MAPK signaling cascade mdpi.comresearchgate.netnih.gov.
Anticancer Mechanisms: Coumarin derivatives exert anticancer effects through various mechanisms, including the induction of caspase-dependent apoptosis nih.gov. They can target enzymes essential for cancer cell survival and proliferation, such as topoisomerases as-pub.com. Some derivatives also modulate key signaling pathways like PI3K/Akt/mTOR and interfere with cell cycle progression, leading to G1 phase arrest or induction of apoptosis frontiersin.orgnih.gov. For instance, certain coumarins can reduce Bcl-2 protein levels, which are associated with cell survival nih.gov.
Antimicrobial Mechanisms: The antibacterial action of some coumarin derivatives is linked to their ability to inhibit quorum sensing systems and disrupt iron homeostasis in bacteria like Pseudomonas aeruginosa. By acting as iron chelators, they create an iron-deficient environment, thereby hindering bacterial growth and biofilm formation acs.org. Other mechanisms may involve efflux pump inhibition nih.gov.
Neuropathic Pain Mechanisms: In the context of neuropathic pain, 7-methoxycoumarin has shown potential by inhibiting phospholipase activity and down-regulating the gene expression of calcium channels in microglial cells, suggesting a role in modulating pain signaling pathways nih.gov.
Prospects for Clinical Relevance and Translational Research
The translation of promising preclinical findings into clinical applications for 7-methoxycoumarin and its derivatives presents exciting opportunities, though challenges remain.
Lead Compound Development: The coumarin scaffold's structural versatility, favorable pharmacological activities, low toxicity, and ease of synthesis make it an attractive starting point for developing novel therapeutic agents jopir.inas-pub.comamazonaws.comconicet.gov.arijpsonline.comnih.gov. The ability to modify coumarin structures to enhance specific activities and improve pharmacokinetic profiles is a key advantage for drug development as-pub.com.
Addressing Drug Resistance: The potential of coumarin derivatives to overcome drug resistance, particularly in antimicrobial and anticancer therapies, is a significant translational prospect frontiersin.orgacs.orgresearchgate.netnih.govijpsonline.com. Their synergistic effects with existing drugs can help combat resistant strains and improve treatment outcomes where monotherapies fail.
Clinical Trials and Further Investigation: While specific clinical trial data for 7-methoxycoumarin itself may be limited, the broad therapeutic potential of coumarin derivatives suggests a pathway for clinical translation. Further research is needed to conduct rigorous preclinical testing, including pharmacokinetic and pharmacodynamic studies, and to advance promising candidates through clinical trials to establish their safety and efficacy in humans. The favorable toxicity and pharmacokinetic profiles predicted for some coumarin derivatives underscore their promise for further preclinical evaluation and development dovepress.com.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Methoxycoumarin derivatives, and how do reaction conditions influence yields?
- Methodology : The Pechmann reaction is a primary method for synthesizing 7-Methoxycoumarin derivatives. For example, 4-(2-fluorophenyl)-7-methoxycoumarin is synthesized via a three-step process: (1) formation of β-keto esters using MgCl₂, Et₃N, and n-BuLi in anhydrous DCM, (2) Pechmann condensation with resorcinol derivatives in H₂SO₄ at 35°C, and (3) O-methylation using dimethyl sulfate or methyl iodide under basic conditions. Yield optimization requires strict control of temperature, solvent purity, and stoichiometry of reagents .
Q. How is NMR spectroscopy applied to confirm the structure and intramolecular interactions of 7-Methoxycoumarin derivatives?
- Methodology : ¹H, ¹³C, and ¹⁹F NMR are critical for structural elucidation. For fluorinated derivatives, coupling constants (e.g., JFH = 2.6 Hz) between fluorine and aromatic protons (e.g., H5) confirm through-space interactions. 2D ¹⁹F-{¹H} HOESY and ¹H-{¹⁹F} decoupling experiments distinguish true C-F···H-C hydrogen bonds from accidental proximity. ¹³C NMR chemical shifts (e.g., δ ~160 ppm for carbonyl carbons) and coupling patterns validate substituent positions .
Q. What are the key physical properties (e.g., solubility, stability) of 7-Methoxycoumarin relevant to experimental design?
- Methodology : 7-Methoxycoumarin has a melting point of 117–121°C, density of 1.2 g/cm³, and solubility in polar solvents (e.g., DMSO, ethanol). Stability tests under varying pH, temperature, and light exposure are essential for fluorescence-based assays. For example, aqueous solutions degrade under prolonged UV light, necessitating storage in amber vials at 4°C .
Advanced Research Questions
Q. How can discrepancies between experimental and DFT-calculated NMR data for fluorinated 7-Methoxycoumarin derivatives be resolved?
- Methodology : Discrepancies arise from solvent effects, conformational flexibility, and approximations in DFT models (e.g., B3LYP/6-311G). To resolve:
- Compare RMSD values between experimental and theoretical chemical shifts (e.g., 8.84 ppm for ¹³C in optimized conformers).
- Perform conformational scans (e.g., dihedral angle Φ rotations) to identify energy minima and validate NMR predictions.
- Use scaling factors derived from reference compounds (e.g., CFCl₃) to adjust calculated coupling constants .
Q. What experimental strategies validate C-F···H-C hydrogen bonding in 7-Methoxycoumarin crystals?
- Methodology :
- X-ray crystallography : Measure F···H distances (e.g., 2.0–2.5 Å) and angles (>120°) to confirm geometric criteria for hydrogen bonds.
- DFT calculations : Compare optimized geometries (e.g., dihedral angles Φ = 65.3° vs. 5°) with crystal structures to assess intramolecular interactions.
- Thermal analysis : Monitor melting point elevation or polymorphic transitions caused by hydrogen-bonded networks .
Q. How is 7-Methoxycoumarin utilized as a fluorescent probe in enzyme activity assays, and what are the limitations?
- Methodology :
- Protease/esterase assays : Conjugate 7-Methoxycoumarin to peptide substrates (e.g., PLGLAR). Enzymatic cleavage releases the fluorophore, quantified via fluorescence intensity (λex = 330 nm, λem = 400 nm).
- Limitations : Autofluorescence in biological samples and photobleaching under prolonged illumination require controls (e.g., quenchers like dinitrobenzene) and short measurement intervals .
Q. What computational approaches predict the bioactivity of 7-Methoxycoumarin derivatives against multidrug-resistant pathogens?
- Methodology :
- QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ values) with antibacterial activity (e.g., MIC against B. subtilis).
- Docking studies : Simulate interactions between fluorinated derivatives and bacterial targets (e.g., DNA gyrase). Validate with in vitro assays using standardized protocols (e.g., CLSI guidelines) .
Methodological Best Practices
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details:
- Include NMR acquisition parameters (e.g., 400 MHz, CDCl₃ solvent).
- Provide crystal structure CIF files and DFT input/output data as supplementary material .
- Contradiction Analysis : When NMR/DFT data conflict, prioritize experimental validation via independent techniques (e.g., IR spectroscopy, HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
